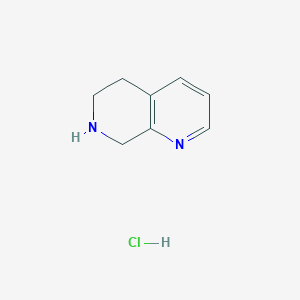

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMZQMWBCSRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856830 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338707-67-7 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride (CAS Number: 1338707-67-7), a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development.[1][2] This document delves into the compound's physicochemical properties, outlines synthetic and analytical methodologies, and explores its applications as a key building block in medicinal chemistry.

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a conformationally restricted analog of pharmacologically active arylethylamines. This structural rigidity imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. Naphthyridine derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them privileged structures in the design of novel therapeutics. The hydrochloride salt form of 5,6,7,8-tetrahydro-1,7-naphthyridine enhances its solubility and stability, rendering it more amenable for use in biological assays and pharmaceutical formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1338707-67-7 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Appearance | Typically an off-white to yellow crystalline powder | [3] |

| Purity | ≥98% (by HPLC) is commonly available from commercial suppliers | [3] |

Synthesis and Purification

The synthesis of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold can be approached through several strategies, with the catalytic reduction of the corresponding aromatic 1,7-naphthyridine being a classical and direct method.

Synthetic Pathway: Catalytic Reduction

A prevalent method for the synthesis of tetrahydronaphthyridines involves the catalytic hydrogenation of the parent naphthyridine.

Diagram: Synthetic Workflow for 5,6,7,8-Tetrahydro-1,7-naphthyridine

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Reduction of 1,7-Naphthyridine

This is a representative protocol based on established chemical principles for this class of compounds. Optimization may be required.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1,7-naphthyridine in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on charcoal (10% w/w).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The catalytic reduction of 1,7-naphthyridine is known to yield a separable mixture of 1,2,3,4-tetrahydro- (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%).[1] Purification of the desired 5,6,7,8-isomer is achieved by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 5,6,7,8-tetrahydro-1,7-naphthyridine free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern of the 1,7-naphthyridine core.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Diagram: HPLC Purity Analysis Workflow

Caption: A standard workflow for the HPLC purity validation of a chemical compound.

Representative RP-HPLC Method

This protocol is a general guideline and should be optimized and validated for specific applications.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.

Applications in Research and Drug Development

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of compound libraries for high-throughput screening and as a starting material for the development of targeted therapeutics.

Scaffold for Compound Libraries

The amenability of the secondary amine in the tetrahydropyridine ring to further chemical modification makes this scaffold ideal for the creation of diverse compound libraries. Derivatization through reactions such as amidation, sulfonylation, and reductive amination allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Role in the Development of Biologically Active Molecules

While specific therapeutic applications of this compound are not extensively documented in publicly available literature, the broader class of tetrahydronaphthyridines has shown significant promise in various therapeutic areas. For instance, derivatives of the isomeric 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent retinoid-related orphan receptor γt (RORγt) inverse agonists, which have potential applications in the treatment of autoimmune diseases.[4][5] The unique structural features of the 1,7-naphthyridine core suggest its potential for developing novel kinase inhibitors, receptor antagonists, or other targeted therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis, while requiring careful control to manage isomeric products, is achievable through established chemical transformations. Robust analytical methods are crucial for ensuring its quality and purity. The structural rigidity and potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutic agents targeting a range of biological pathways. Further exploration of the medicinal chemistry of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives is warranted to unlock its full therapeutic potential.

References

- ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.

- National Institutes of Health. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.

- MDPI. Biological Activity of Naturally Derived Naphthyridines.

- ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- ACS Publications. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters.

- ACS Publications. Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds.

- ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.

- ElectronicsAndBooks. 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Weight and Characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the molecular weight of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride, a key heterocyclic scaffold in medicinal chemistry and drug development. The document outlines the theoretical calculation of its molecular weight and details the principal analytical methodologies required for its experimental verification. Protocols for mass spectrometry and elemental analysis are provided, emphasizing the necessity of a multi-technique approach for unambiguous structural confirmation and purity assessment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the chemical characterization of small molecule hydrochloride salts.

Introduction

5,6,7,8-Tetrahydro-1,7-naphthyridine is a bicyclic heteroaromatic compound that serves as a conformationally-restricted analog of pharmacologically active ethylamine structures. Its derivatives are of significant interest in drug discovery. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound, making its precise characterization a critical step in the development pipeline.

The molecular weight of a compound is one of its most fundamental physical properties. Accurate determination of this value is the first step in confirming the identity of a synthesized molecule, assessing its purity, and ensuring correct stoichiometry for subsequent assays and formulations. This guide provides an in-depth look at the molecular weight of this compound, moving from theoretical principles to practical, field-proven analytical workflows.

Chemical Identity and Physicochemical Properties

The first step in any analytical endeavor is to establish the theoretical and identifying properties of the target compound. This compound is the salt formed by the reaction of the free base with hydrochloric acid. The protonation typically occurs at one of the basic nitrogen atoms within the naphthyridine ring system.

Diagram: Formation of the Hydrochloride Salt

Structure Elucidation of 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride: A Multi-Technique Approach to Unambiguous Confirmation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. 5,6,7,8-Tetrahydro-1,7-naphthyridine represents a key heterocyclic scaffold, serving as a conformationally-restricted analog of pharmacologically active arylethylamines.[1] Its unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent research. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride, moving from initial synthetic hypothesis to definitive three-dimensional confirmation. We will detail the strategic application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance techniques, and single-crystal X-ray crystallography, explaining not just the protocols but the causal logic behind their sequential and complementary deployment.

The Elucidation Strategy: From Hypothesis to Proof

The process of structure elucidation is not a linear checklist but a logical, self-validating workflow. It begins with a structural hypothesis derived from a synthetic route and progressively adds layers of evidence, with each technique corroborating and expanding upon the last. The ultimate goal is to arrive at a single, unambiguous structure that is consistent with all collected data.

Caption: Workflow for structure elucidation.

Foundational Evidence: Synthesis and Mass Spectrometry

The journey begins with the synthesis of the target compound. A well-established method involves the catalytic reduction of the parent 1,7-naphthyridine.[1] While the synthetic plan provides our working hypothesis, it is imperative to verify the most fundamental property of the product: its molecular weight and formula.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical analytical step post-synthesis. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This experiment swiftly confirms whether the desired chemical transformation has occurred and rules out a multitude of potential byproducts or incorrect starting materials. We typically analyze the free base (C₈H₁₀N₂) to simplify the spectrum.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: A ~1 mg/mL stock solution of the hydrochloride salt is prepared in methanol. A small aliquot is diluted further, and a trace amount of a volatile base (e.g., triethylamine) may be added to ensure the formation of the free base for positive-ion mode analysis.

-

Instrumentation: The sample is infused into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis: The instrument is scanned for positive ions. The primary ion of interest is the protonated molecule, [M+H]⁺.

Data Presentation: Molecular Formula Verification

| Parameter | Theoretical Value (for C₈H₁₀N₂) | Observed Value (Typical) |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ |

| Exact Mass (M) | 134.0844 g/mol [2] | - |

| [M+H]⁺ (m/z) | 135.0917 | 135.0915 |

| Error | - | < 5 ppm |

Trustworthiness: Observing a signal with an m/z value accurate to within 5 parts-per-million (ppm) of the calculated value for the protonated molecule provides extremely high confidence in the elemental composition. This self-validating step is crucial before proceeding to more complex spectroscopic analysis.[3]

Functional Group Analysis: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups and verify the transformation of the aromatic precursor. For this compound, we expect to see the disappearance of certain aromatic C-H bands and the appearance of aliphatic C-H stretches, alongside characteristic amine and imine absorptions. The hydrochloride salt introduces a distinct, broad ammonium (N-H⁺) stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid hydrochloride salt is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Key IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H⁺ Stretch (Ammonium) | 3200-2500 (broad) | Confirms the presence of the hydrochloride salt. |

| Aromatic C-H Stretch | 3100-3000 | From the pyridine ring. |

| Aliphatic C-H Stretch | 3000-2850 | Confirms the hydrogenation of one ring. |

| C=N and C=C Stretch | 1650-1500 | Characteristic of the naphthyridine ring system. |

Trustworthiness: While not providing a complete connectivity map, the IR spectrum serves as a valuable cross-check. The presence of all expected bands and the absence of unexpected ones (e.g., a C=O band from over-oxidation) validates the structural class of the compound.

The Connectivity Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[4] A suite of 1D and 2D NMR experiments allows us to build a complete picture of the carbon-hydrogen framework, proton-proton proximities, and long-range connectivities, leaving no doubt as to the isomeric identity of the product. The choice of a solvent like DMSO-d₆ is strategic, as it solubilizes the salt and its exchangeable N-H proton is often clearly visible.

Caption: Integration of NMR experiments for structure mapping.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Approximately 10-15 mg of the hydrochloride salt is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: A series of experiments are run on a high-field NMR spectrometer (e.g., 500 MHz):

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

²D COSY (H-H Correlation Spectroscopy)

-

²D HSQC (Heteronuclear Single Quantum Coherence)

-

²D HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Interpretation and Presentation

The combination of these spectra allows for complete assignment.

Table: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Position | δ (ppm) (est.) | Multiplicity | Integration | Key COSY Correlations | Key HMBC Correlations |

| H2 | ~8.5 | d | 1H | H3 | C4, C8a |

| H3 | ~7.3 | dd | 1H | H2, H4 | C4a, C8a |

| H4 | ~8.1 | d | 1H | H3 | C2, C5, C4a |

| H5 | ~4.2 | t | 2H | H6 | C4, C6, C8a |

| H6 | ~3.1 | m | 2H | H5, H8 | C5, C7, C8 |

| H8 | ~3.9 | t | 2H | H6 | C6, C7, C8a |

| N7-H | ~9.5 | br s | 1H | - | C6, C8 |

Table: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Position | δ (ppm) (est.) | DEPT-135 | Key HMBC Correlations |

| C2 | ~150 | CH | H3, H4 |

| C3 | ~122 | CH | H2, H4 |

| C4 | ~145 | CH | H2, H3, H5 |

| C4a | ~125 | C | H3, H5 |

| C5 | ~45 | CH₂ | H4, H6 |

| C6 | ~25 | CH₂ | H5, H8 |

| C8 | ~48 | CH₂ | H6, N7-H |

| C8a | ~155 | C | H2, H5 |

Trustworthiness: The power of this multi-dimensional NMR approach lies in its self-validation. An assignment is only considered correct if it is consistent across all datasets. For example, the proton signal assigned to H5 must show a COSY correlation to H6, an HSQC correlation to the carbon signal C5, and HMBC correlations to carbons C4, C6, and C8a. This web of interconnected data points provides an unambiguous and robust confirmation of the covalent structure in solution.[5]

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers the ultimate proof of structure in the solid state.[6] It generates a three-dimensional atomic map, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation of the molecule. For the hydrochloride salt, it will unequivocally show the protonation site (N7) and the location of the chloride counter-ion.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent such as an ethanol/water mixture. This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted to this map, and the model is refined to achieve the best possible fit with the experimental data.

Data Presentation: Crystallographic Parameters

| Parameter | Typical Value | Significance |

| Formula | C₈H₁₁ClN₂ | Confirms composition in the crystal unit. |

| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| Z | 4 | Number of molecules in one unit cell. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a high-quality solution. |

Trustworthiness: A successfully solved and refined crystal structure is considered irrefutable evidence of a molecule's structure.[7][8] It validates all findings from spectroscopic methods and provides additional, invaluable three-dimensional information that is critical for computational modeling and understanding receptor interactions in drug design.

Conclusion

The structure elucidation of this compound is a systematic process that leverages the strengths of multiple, complementary analytical techniques. The journey from a synthetic hypothesis to an unequivocal 3D structure relies on a chain of evidence where each link reinforces the next. High-resolution mass spectrometry confirms the elemental formula, infrared spectroscopy identifies the requisite functional groups, a comprehensive suite of NMR experiments maps the precise atomic connectivity, and single-crystal X-ray crystallography provides the ultimate, unambiguous proof. Adherence to this rigorous, multi-faceted workflow ensures the highest degree of scientific integrity, providing the solid structural foundation required for advancing drug development programs.

References

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate.

- 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem.

- Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. National Institutes of Health (NIH).

- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.

- The Naphthyridines. John Wiley & Sons, Inc..

- 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Semantic Scholar.

- Dalton Transactions. Royal Society of Chemistry.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.

- Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. University of Utah.

- Targeting transthyretin - X-ray crystallography and rational drug design. ResearchGate.

- The role of crystallography in drug design. National Institutes of Health (NIH).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.uvic.ca [web.uvic.ca]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Physicochemical Characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental data with field-proven insights into the experimental context and analytical validation required for its successful application in pharmaceutical research and development.

Molecular Identity and Structural Elucidation

This compound is the salt form of the parent heterocycle, created through reaction with hydrochloric acid. This conversion is a critical step in pharmaceutical development, as it typically enhances the compound's aqueous solubility and stability, facilitating its use in biological assays and formulation studies.

The fundamental properties that define this compound are summarized below.

Table 1: Core Molecular Identifiers

| Property | Value |

| Chemical Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| CAS Number | 1338707-67-7[1] |

| Parent Compound Formula | C₈H₁₀N₂[2] |

| Parent Compound Mol. Weight | 134.18 g/mol [2] |

| Canonical SMILES | C1CNCC2=CN=CC=C12.Cl |

The relationship between the free base and its hydrochloride salt is a foundational concept, dictating its behavior in protic solvents and its suitability for various experimental conditions.

Caption: Protonation of the parent heterocycle to form the hydrochloride salt.

Essential Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, processing, formulation, and stability.

Table 2: Summary of Key Physical Properties

| Property | Value / Observation | Scientific & Experimental Significance |

| Appearance | Typically an off-white to pale yellow crystalline solid. | A consistent appearance and crystalline form are primary indicators of purity. Any deviation may suggest the presence of impurities or degradation, warranting further analytical investigation. |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | A sharp, well-defined melting point is a crucial indicator of purity. For a hydrochloride salt, this value is vital for setting drying parameters and assessing thermal stability. Decomposition during melting should also be noted. |

| Solubility | Expected to have enhanced solubility in aqueous solutions (e.g., water, PBS) compared to the free base. Soluble in polar organic solvents like methanol and DMSO. | Solubility is a master variable in drug development, directly impacting formulation strategies, administration routes, and bioavailability. The hydrochloride form is specifically designed to improve aqueous solubility for biological testing. |

Methodologies for Characterization: A Validated Approach

Trustworthiness in research and development stems from robust, self-validating experimental protocols. The characterization of a new batch of this compound should always involve a series of analytical checks to confirm its identity and purity.

Identity Confirmation: Spectroscopic Analysis

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the gold standards for structural confirmation. The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The integration of these signals must align with the number of protons in the structure.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should reveal a prominent ion peak corresponding to the protonated free base ([C₈H₁₀N₂ + H]⁺) at m/z ≈ 135.1, confirming the mass of the core molecule.

-

Infrared (IR) Spectroscopy : FT-IR provides information on the functional groups present. Key stretches to observe would include N-H (from the protonated amine), aromatic C-H, and aliphatic C-H bonds.

Purity Assessment: Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is the standard method for determining the purity of the compound. A high-purity sample should exhibit a single major peak. This technique is also used to quantify the compound in solubility and stability studies.

The logical workflow for receiving and qualifying a new batch of this intermediate is outlined below.

Caption: A standard workflow for the quality control and validation of a chemical intermediate.

Handling, Storage, and Stability

To ensure the long-term integrity of this compound, proper storage is essential.

-

Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from light and moisture.

-

Hygroscopicity : As a hydrochloride salt, it may be hygroscopic. Exposure to humid air should be minimized to prevent water absorption, which could affect weighing accuracy and potentially lead to degradation over time.

Conclusion

While publicly available data on the specific physical properties of this compound is sparse, this guide establishes an authoritative framework for its characterization and use. For the drug development professional, the key takeaway is the necessity of in-house experimental verification of its identity, purity, and solubility. By adhering to the validated analytical workflows described herein, researchers can ensure the quality and reliability of this important building block, thereby maintaining the integrity and reproducibility of their scientific outcomes.

References

- PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine. National Center for Biotechnology Information.

- PubChem. Dexmedetomidine. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Solubility of 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and the feasibility of formulation.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride. As a key pharmacophore with potential applications in medicinal chemistry, understanding its solubility profile is paramount for advancing research and development.[3] This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices, offering detailed, field-proven protocols for both thermodynamic and kinetic solubility assays. It is designed to equip researchers with the necessary knowledge to generate reliable, reproducible solubility data and to interpret it within the context of drug discovery and development.

Foundational Principles: The Physicochemical Landscape of Solubility

The solubility of this compound is not a single value but a complex function of its molecular structure and the surrounding solution conditions.[1] As the hydrochloride salt of a weak base, its solubility is governed by several interconnected factors.

-

Impact of pH and pKa: The most significant factor is the pH of the aqueous medium. The hydrochloride salt exists in equilibrium with its corresponding free base. At pH values below the compound's pKa, the ionized (protonated) form predominates. This cationic form is significantly more polar and, therefore, more soluble in water than the neutral free base. As the pH increases to values above the pKa, the equilibrium shifts toward the less soluble free base, potentially leading to precipitation. Understanding this pH-solubility profile is crucial for predicting behavior in different physiological environments, such as the gastrointestinal tract.[4][5]

-

Thermodynamic vs. Kinetic Solubility: It is essential to distinguish between two key types of solubility measurements that serve different purposes in drug development.[1][6]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions where the dissolved and solid states are in equilibrium.[2][7] This value is critical for formulation development and understanding biopharmaceutical properties.[7] It is typically determined from the solid, crystalline form of the API.[8]

-

Kinetic Solubility is a high-throughput assessment used in early drug discovery.[8][9] It measures the concentration at which a compound, rapidly introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate out of an aqueous buffer.[1][10] This method is faster and well-suited for screening large numbers of compounds, but it can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[1]

-

-

Influence of Temperature and Crystal Form: Solubility is temperature-dependent. For most drugs, solubility increases with temperature; therefore, precise temperature control during experiments is vital for reproducibility.[11] Furthermore, the solid-state properties (polymorphism) of the API can influence solubility. Different crystal forms can exhibit different solubilities, with the most stable polymorph corresponding to the true thermodynamic solubility.[7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[11] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale and Causality

The core principle is to create a saturated solution by agitating an excess amount of the solid API in the chosen solvent for a prolonged period. This extended incubation (typically 24-48 hours) allows the system to overcome kinetic barriers and reach a state of minimum free energy, reflecting the true equilibrium.[7][8] Subsequent separation of the solid phase and quantification of the dissolved API in the supernatant provides the solubility value. This method is considered authoritative because it directly measures the saturation solubility at equilibrium.[7]

Detailed Step-by-Step Protocol

-

Preparation of Media: Prepare aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to establish a pH-solubility profile.[11] A minimum of three replicates for each condition is recommended.[12]

-

Addition of Compound: Accurately weigh and add an excess of solid this compound to a known volume of each buffer in a suitable vessel (e.g., glass vial). A visual excess of solid material should be present throughout the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[7][8][11]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.

-

Filtration: Filter the suspension using a low-binding filter (e.g., PVDF or PTFE) to remove solid particles.[8]

-

-

Sample Dilution and Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample as needed with a suitable mobile phase or solvent.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6][13] A standard calibration curve must be prepared to ensure accurate quantification.

Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility assays are designed for speed and are ideal for the early stages of drug discovery when comparing large numbers of compounds.[1] The nephelometric (light-scattering) method is a common approach.

Rationale and Causality

This method relies on the principle that when a compound precipitates from a solution, the resulting solid particles will scatter light. The assay works by adding a small volume of a highly concentrated DMSO stock solution of the test compound to an aqueous buffer.[1][10] If the final concentration exceeds the compound's solubility limit under these non-equilibrium conditions, it will precipitate. A nephelometer measures the intensity of the scattered light, which is directly proportional to the amount of insoluble material, thereby identifying the solubility threshold.[8][10]

Detailed Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[9][10]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a clear-bottom 96- or 384-well microtiter plate.[10]

-

Buffer Addition: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its solubilizing effect.

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined, shorter duration (e.g., 1.5 to 2 hours).[8][10]

-

Measurement: Place the microtiter plate into a laser nephelometer or a plate reader capable of measuring light scattering. Record the turbidity in each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not lead to a significant increase in light scattering above the background level.

Workflow Diagram: Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

While specific public-domain solubility data for this compound is not available, the results from the described experiments should be meticulously documented.

Summarized Data Table

All quantitative data should be organized into a clear, structured table for easy comparison and analysis.

| Solvent System (pH) | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |

| Buffer pH 1.2 | 37 | Thermodynamic | Result | Result | HPLC-UV |

| Buffer pH 4.5 | 37 | Thermodynamic | Result | Result | HPLC-UV |

| Buffer pH 6.8 | 37 | Thermodynamic | Result | Result | HPLC-UV |

| PBS pH 7.4 | 37 | Thermodynamic | Result | Result | HPLC-UV |

| PBS pH 7.4 | 25 | Kinetic | Result | Result | Nephelometry |

Interpreting the Results

-

pH-Solubility Profile: For a hydrochloride salt of a base, solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses the compound's pKa.[4][5] This profile is critical for predicting oral absorption.

-

Kinetic vs. Thermodynamic Discrepancy: A large difference between the kinetic and thermodynamic solubility values suggests that the compound readily forms supersaturated solutions that may precipitate over time. This can be a risk factor for poor or variable bioavailability.

-

Solubility Goal: In drug discovery, a general goal for aqueous solubility is often greater than 60 µg/mL to minimize potential liabilities in subsequent in vivo studies.[1]

Conclusion

Determining the aqueous solubility of this compound is a foundational step in its evaluation as a potential drug candidate. A thorough characterization requires employing both high-throughput kinetic assays for early-stage screening and the definitive shake-flask method for thermodynamic solubility. By following the detailed, validated protocols outlined in this guide, researchers can generate high-quality, reliable data. This information is indispensable for guiding medicinal chemistry efforts, selecting appropriate formulations for in vivo studies, and making informed decisions throughout the drug development pipeline. The principles and methodologies described herein provide a robust framework for the comprehensive solubility assessment of this important chemical entity.

References

- AxisPharm. Kinetic Solubility Assays Protocol. Available from: https://axispharm.com/application/files/5216/6179/3882/Kinetic_Solubility_Assays_Protocol.pdf

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available from: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb8enlx1/v1

- Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvobd2dl4o/v2

- Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/23834355/

- Domainex. Thermodynamic Solubility Assay. Available from: https://www.domainex.co.uk/assay-library/dmpk-adme-assays/physicochemical-properties/thermodynamic-solubility

- BioDuro. ADME Solubility Assay. Available from: https://www.bioduro-sundia.com/adme-solubility-assay/

- Evotec. Thermodynamic Solubility Assay. Available from: https://www.evotec.com/en/asset-management-portal/document/26616

- Tsinman, K., Tsinman, O., & Avdeef, A. (1998). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/9797686/

- PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/13193882

- de Campos, V. E. B., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available from: https://www.scielo.br/j/rbcf/a/tKzK7gSSrQxV3x7Hn7XmYjC/?lang=en

- Hörter, D., & Dressman, J. B. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: https://www.researchgate.net/publication/7170138_Investigation_of_Solubility_and_Dissolution_of_a_Free_Base_and_Two_Different_Salt_Forms_as_a_Function_of_pH

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: https://cdn.who.int/media/docs/default-source/prequal/info-for-applicants/qas17-699-rev2-protocol-solubility-experiments.pdf

- ResearchGate. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: https://www.researchgate.net/publication/244670086_An_Improved_Synthesis_of_5678-Tetrahydro-17-naphthyridine_-_A_Conformationally-Restricted_Analog_of_2-3-Pyridylethylamine

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. scielo.br [scielo.br]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Stability of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

This guide provides a comprehensive framework for evaluating the chemical stability of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. As the intrinsic stability of a drug substance is a critical determinant of its safety, efficacy, and shelf life, a thorough understanding and systematic evaluation are paramount. This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a robust stability assessment program, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Stability Assessment

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This process is not merely a regulatory requirement but a fundamental scientific investigation that informs drug formulation, manufacturing, storage conditions, and the establishment of a re-test period.[2][3]

This guide will delineate a scientifically sound approach to:

-

Elucidate potential degradation pathways through forced degradation (stress testing).

-

Establish a validated, stability-indicating analytical method.

-

Define a comprehensive formal stability study protocol based on ICH guidelines.

Physicochemical Profile and Potential Instabilities

While detailed experimental data for this compound is not extensively published, its structure allows for scientifically grounded predictions of its stability profile.

-

Structure: A fused bicyclic system containing a pyridine ring and a tetrahydropyridine ring.

-

Salt Form: The hydrochloride salt enhances aqueous solubility but may influence hygroscopicity and pH-dependent stability.

-

Key Functional Groups: The presence of secondary and tertiary amines within the heterocyclic core makes it susceptible to specific degradation mechanisms.

Based on its structure, the primary anticipated degradation pathways are oxidation, hydrolysis, and photolysis. Nitrogen-containing heterocyclic compounds are known to be susceptible to oxidative degradation, potentially forming N-oxides or undergoing ring-opening reactions.[4][5] The saturated portion of the ring system could also undergo oxidative dehydrogenation.[6] Furthermore, the stability of many nitrogen heterocycles can be compromised by exposure to UV radiation.[7]

Anticipated Degradation Pathways Diagram

Caption: Predicted degradation pathways for the title compound.

A Systematic Protocol for Stability Evaluation

A robust stability study is a multi-stage process designed to systematically uncover and quantify degradation. The workflow ensures that the analytical methods used are fit-for-purpose and that the formal stability data is reliable.

Overall Stability Testing Workflow

Caption: A systematic workflow for drug substance stability evaluation.

PART 1: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of a stability program. They are designed to intentionally degrade the drug substance to generate potential degradation products.[3][8] This serves two primary purposes: to understand the degradation pathways and to challenge the specificity of the analytical method, ensuring it can separate degradants from the parent compound. The industry-accepted target for degradation is typically between 5-20%.[9]

Experimental Protocols for Forced Degradation

| Stress Condition | Protocol Details | Rationale & Causality |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in 0.1 M HCl. 2. Heat at 60°C for 24 hours. 3. Withdraw samples at T=0, 4, 8, 24 hours. 4. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. | Evaluates stability in acidic environments, which can be encountered during formulation or in physiological conditions. The tetrahydropyridine ring may be susceptible to acid-catalyzed rearrangement or cleavage. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. 2. Heat at 60°C for 24 hours. 3. Withdraw samples at T=0, 4, 8, 24 hours. 4. Neutralize with an equivalent amount of 0.1 M HCl before analysis. | Assesses susceptibility to alkaline conditions. While the core is generally stable, extreme pH can catalyze degradation pathways not seen under neutral conditions. |

| Oxidative Stress | 1. Prepare a 1 mg/mL solution of the compound. 2. Add 3% hydrogen peroxide (H₂O₂). 3. Store at room temperature for 24 hours, protected from light. 4. Withdraw samples at T=0, 4, 8, 24 hours. 5. Quench any remaining H₂O₂ with a dilute sodium bisulfite solution if necessary for the analytical column's stability. | The nitrogen atoms in the naphthyridine ring are potential sites for oxidation, leading to N-oxides.[4] This is a critical test for nitrogen-containing heterocycles. |

| Thermal Stress | 1. Store the solid drug substance in a calibrated oven at 80°C / 75% RH (in an open dish). 2. Withdraw samples at T=0, 1, 3, and 7 days. 3. Dissolve in a suitable solvent for analysis. | Determines the intrinsic thermal stability of the solid-state material. The combination of heat and humidity can accelerate solid-state reactions and hydrolysis if the material is hygroscopic.[10] |

| Photostability | 1. Expose the solid drug substance and a 1 mg/mL solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt-hours/m²).[11][12] 2. Place a parallel set of samples wrapped in aluminum foil in the same chamber as a dark control.[13] 3. Analyze exposed and dark control samples at the end of the exposure period. | Evaluates the potential for light-induced degradation. Many aromatic and heterocyclic systems are chromophores that can absorb UV light, leading to photochemical reactions.[14] The dark control is essential to distinguish photolytic from thermal degradation. |

PART 2: Stability-Indicating Analytical Method

The analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, must be proven to be "stability-indicating." This means it can accurately measure the decrease in the concentration of the drug substance while simultaneously detecting and quantifying any degradation products formed. The samples generated during the forced degradation studies are essential for this validation, as they provide the necessary degradants to prove method specificity.

PART 3: Formal Stability Studies

Once a stability-indicating method is validated, formal stability studies are initiated on at least three primary batches of the drug substance to provide data for registration.[2][10] These studies are conducted under controlled storage conditions as defined by ICH Q1A(R2).

ICH Recommended Storage Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months (for submission) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[10] |

Data from accelerated studies are used to evaluate the effect of short-term excursions outside the labeled storage conditions, such as during shipping.

Data Evaluation and Conclusion

The stability data package should include the results from all forced degradation and formal stability studies. Analysis of this data will:

-

Identify and, if necessary, characterize any significant degradation products.

-

Establish the degradation profile and intrinsic stability of the molecule.

-

Support the proposed re-test period and recommend appropriate storage conditions.

References

- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods.

- ICH Q1 guideline on stability testing of drug substances and drug products.European Medicines Agency (EMA).

- ICH Stability Guidelines.LSC Group®.

- Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- ICH STABILITY TESTING GUIDELINES.SNS Courseware.

- Ich guidelines for stability studies 1.Slideshare.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.MDPI.

- Metabolism of five membered nitrogen containing heterocycles.Hypha Discovery Blogs.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.Pharmaceutical Technology.

- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods.

- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles.ACS Sustainable Chemistry & Engineering.

- Photostability of N@C | Request PDF.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- results of forced degradation study. | Download Table.

- (PDF) Photostability testing of pharmaceutical products.

- Forced Degrad

- Forced Degradation in Pharmaceuticals – A Regulatory Update.International Journal of Applied Pharmaceutics.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency (EMA).

- Photostability testing theory and practice.Q1 Scientific.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products.European Medicines Agency (EMA).

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. snscourseware.org [snscourseware.org]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. q1scientific.com [q1scientific.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride. As a conformationally restricted analog of biologically active pyridylethylamines, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1] This document presents a detailed analysis of its predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with the free base and related nitrogen-containing heterocyclic compounds. Each section includes a summary of expected spectral features, a detailed experimental protocol for data acquisition, and an in-depth discussion of the spectral interpretation, with a focus on the structural implications of the data.

Introduction

5,6,7,8-Tetrahydro-1,7-naphthyridine is a bicyclic heteroaromatic compound that serves as a rigid scaffold in the design of various pharmacologically active agents. Its hydrochloride salt form enhances aqueous solubility and stability, making it particularly suitable for pharmaceutical development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This guide synthesizes expected spectroscopic data, providing a valuable resource for researchers working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a fusion of a pyridine ring and a tetrahydropyridine ring. The protonation occurs on one of the nitrogen atoms, leading to characteristic changes in the spectroscopic signatures compared to its free base.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. Protonation of the pyridine nitrogen will cause a significant downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing effect.[2]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | d | ~5 |

| H-3 | 7.5 - 7.7 | t | ~7 |

| H-4 | 8.3 - 8.5 | d | ~8 |

| H-5 | 3.0 - 3.2 | t | ~6 |

| H-6 | 2.0 - 2.2 | m | |

| H-8 | 4.2 - 4.4 | t | ~6 |

| N-H | 12.0 - 14.0 | br s |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (N-H).[3]

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D proton pulse sequence.

-

Temperature: 298 K.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the ¹H NMR Spectrum

The downfield shift of the aromatic protons (H-2, H-3, and H-4) is a direct consequence of the protonation of the pyridine nitrogen (N-1), which deshields these protons. The aliphatic protons (H-5, H-6, and H-8) will appear as multiplets in the upfield region. The broad singlet corresponding to the N-H proton is expected at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Similar to the ¹H NMR, the carbon atoms of the pyridine ring are expected to be shifted downfield upon protonation.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 125 - 129 |

| C-4 | 140 - 144 |

| C-4a | 120 - 124 |

| C-5 | 25 - 29 |

| C-6 | 20 - 24 |

| C-8 | 45 - 49 |

| C-8a | 155 - 159 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons (C-2, C-3, C-4, C-4a, and C-8a) will be in the downfield region, with those directly attached to or in close proximity to the protonated nitrogen being the most deshielded. The aliphatic carbons (C-5, C-6, and C-8) will resonate in the upfield region. The predicted shifts are based on known substituent effects in pyridine and related heterocycles.[4][5]

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will likely show the molecular ion of the free base due to the loss of HCl in the gas phase under typical ionization conditions.

Predicted Mass Spectrum Data

| Ion | m/z | Interpretation |

| [M+H]⁺ | 135.09 | Protonated molecular ion of the free base (C₈H₁₀N₂) |

| [M]⁺ | 134.08 | Molecular ion of the free base |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is suitable for this type of compound.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV (for ESI).

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule of the free base, [M+H]⁺, at m/z 135.09. The molecular ion of the free base, [M]⁺, at m/z 134.08 may also be observed. It is less likely to observe an ion corresponding to the intact hydrochloride salt.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of broad N-H stretching and bending vibrations due to the formation of the ammonium salt.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2700 | Broad, Strong | N-H stretching of the secondary amine salt |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1620 | Medium | C=N and C=C stretching (aromatic ring) |

| ~1580 | Medium | N-H bending |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Interpretation of the IR Spectrum

The most diagnostic feature of the hydrochloride salt in the IR spectrum is the broad and strong absorption band in the 3200-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt.[7][8][9] This broadness is due to hydrogen bonding. The aromatic C=N and C=C stretching vibrations will be observed around 1620 cm⁻¹. The N-H bending vibration is expected around 1580 cm⁻¹.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. testbook.com [testbook.com]

- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

1H NMR spectrum of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers a field-proven experimental protocol for data acquisition, and presents a detailed interpretation of the spectral data. By integrating foundational NMR theory with practical application, this guide serves as an essential resource for the structural elucidation and quality control of this important heterocyclic scaffold. Tetrahydronaphthyridines are a prized class of bicyclic compounds in medicinal chemistry, offering a rigid structure with a high fraction of sp³-hybridized carbons[1]. Accurate and thorough characterization, for which NMR is the cornerstone technique, is therefore paramount.

Introduction: Structural and Spectroscopic Context

5,6,7,8-Tetrahydro-1,7-naphthyridine is a bicyclic heteroaromatic compound comprised of a pyridine ring fused to a tetrahydropyridine ring. In its hydrochloride salt form, the molecule is protonated. The most basic site is the secondary amine at the 7-position (N7), which readily accepts a proton to form a secondary ammonium ion. This protonation is a critical determinant of the compound's electronic structure and, consequently, its ¹H NMR spectrum.

The protonation at N7 induces significant downfield shifts for adjacent protons (H6 and H8) due to the inductive effect of the positive charge. Understanding this and other structural nuances is key to an unambiguous assignment of the ¹H NMR spectrum. NMR spectroscopy provides several key parameters for structural analysis:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Reveals the relative number of protons generating a signal.

-

Signal Multiplicity (Splitting): Describes the number of neighboring protons through spin-spin coupling.

-

Coupling Constant (J): Measures the magnitude of the interaction between coupled protons, providing geometric information.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum is foundational to accurate interpretation. The structure of the protonated species and the expected proton environments are detailed below.

Proton Assignments and Predicted Multiplicity

The molecule has seven chemically distinct proton environments. The numbering convention is shown in the diagram below.

Caption: Workflow for preparing the NMR sample.

-

Weighing: Accurately weigh 5-10 mg of this compound and place it into a clean, dry small vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical as suspended solid particles can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[2]

-

Final Check: The final solution height in the tube should be approximately 4-5 cm (~0.5-0.6 mL).[3] Ensure the solution is clear and free of any visible particles.

-

Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[3]

NMR Data Acquisition Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer:

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2-5 seconds (A longer delay ensures full relaxation for quantitative integration)

-

Number of Scans (NS): 8-16 (Adjust as needed based on concentration)

-

Spectral Width (SW): 12-16 ppm

-

Temperature: 298 K (25 °C)

Interpretation and Discussion

The resulting spectrum should show distinct regions for aromatic and aliphatic protons. The key to assignment is a systematic analysis of chemical shifts, integrations, and, most importantly, the splitting patterns (multiplicities) and coupling constants.

-

Confirming Protonation Site: The significant downfield shift of the H8 protons (to ~4.5-4.8 ppm) is the strongest evidence for protonation at the N7 position.

-

Distinguishing Aromatic Protons: The characteristic coupling constants for ortho (J ≈ 7-8 Hz) and meta (J ≈ 4-5 Hz) coupling on the pyridine ring will allow for the unambiguous assignment of H2, H3, and H4.

-

Advanced Techniques: If assignments are ambiguous, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons (e.g., H2↔H3, H3↔H4, H5↔H6, H6↔H8), confirming the connectivity within the spin systems.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for mapping the entire molecular skeleton.[4]

-

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing a definitive fingerprint for its structural verification. A logical approach, beginning with an understanding of the effects of protonation, followed by careful sample preparation and systematic analysis of spectral parameters, enables a full and confident assignment of the molecule's structure. The methodologies and data presented in this guide provide a robust framework for scientists engaged in the synthesis and analysis of this and related heterocyclic compounds.

References

- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2008).

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health (NIH). [Link]

- Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2007).

- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023). National Institutes of Health (NIH). [Link]

- Interpreting NMR Spectra. OpenOChem Learn. [Link]

- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2006).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. [Link]

- NMR Sample Preparation. University of California, Riverside. [Link]

- NMR Sample Prepar

- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. (2016).

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020).

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2010).

- Sample Prepar

- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023). National Institutes of Health (NIH). [Link]

- Interpreting NMR Spectra. OpenOChem Learn. [Link]